molecular formula C6H11NO2 B1582943 N-(Methoxymethyl)methacrylamide CAS No. 3644-12-0

N-(Methoxymethyl)methacrylamide

Cat. No. B1582943
CAS RN: 3644-12-0
M. Wt: 129.16 g/mol
InChI Key: YOZHLACIXDCHPV-UHFFFAOYSA-N
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Description

“N-(Methoxymethyl)methacrylamide” is a chemical compound with the molecular formula C6H11NO2 . It is used as a raw material in various applications .


Synthesis Analysis

The synthesis of “N-(Methoxymethyl)methacrylamide” involves the reaction of chalcone compounds with methacryloylchloride . The chalcone methacrylamide polymers are prepared via free radical polymerization at 70°C in DMF solution .


Molecular Structure Analysis

The molecular structure of “N-(Methoxymethyl)methacrylamide” includes a total of 19 bonds. There are 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The reaction of “N-(Methoxymethyl)methacrylamide” with NO2 can produce two stable association intermediates, CH3OCH2NO2 and CH3OCH2ONO . The reaction is expected to be rapid due to all the intermediates and transition states involved in the pathways lying below reactants .


Physical And Chemical Properties Analysis

“N-(Methoxymethyl)methacrylamide” is a liquid at 20°C . It has a molecular weight of 129.16 .

Scientific Research Applications

Biomedical Applications

“N-(Methoxymethyl)methacrylamide” shows immense utility in the realm of pharmaceutical drug delivery systems, biomaterials, and tissue engineering. Its multifunctional properties make it a valuable agent in these fields .

Polymer Synthesis

This compound is used in the synthesis of polymers, particularly in green synthesis methods that utilize ecological and recyclable catalysts. The resulting polymers have applications in various industries .

Magnetic Particle Imaging (MPI)

Coating maghemite nanoparticles with methacrylamide-based polymers, including “N-(Methoxymethyl)methacrylamide”, enhances their applicability in MPI due to improved magnetic properties and particle mobility .

Hybrid Hydrogels

Methacrylate-functionalized gelatin, which can be derived from “N-(Methoxymethyl)methacrylamide”, is used to create hybrid hydrogels for biomedical devices. These materials are applied in 3D cell-culturing models for drug screening .

Food Safety Analysis

A method has been developed using “N-(Methoxymethyl)methacrylamide” for the determination of acrylamide compounds in food contact paper products and food simulants, ensuring safety and compliance with regulations .

Pressure-Sensitive Adhesives

Research on bioinspired pressure-sensitive adhesives has evaluated the effect of methacrylamide-based terpolymers, which include “N-(Methoxymethyl)methacrylamide”, on their performance and interactions .

Radical Copolymerization

The compound is studied for its effects on the radical copolymerization process, which is fundamental in creating various copolymers with desired properties for different industrial applications .

Safety And Hazards

“N-(Methoxymethyl)methacrylamide” can cause skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

“N-(Methoxymethyl)methacrylamide” is an important chemical raw material and is commonly used in the synthesis of polyacrylamide (PAM) . Its future directions could involve further exploration of its uses in various applications.

properties

IUPAC Name

N-(methoxymethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)7-4-9-3/h1,4H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZHLACIXDCHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063111
Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methoxymethyl)methacrylamide

CAS RN

3644-12-0
Record name N-(Methoxymethyl)-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3644-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(methoxymethyl)methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Zhang, Y Xian, X Guo, H Liu, H Dong, Z Xun… - Food Analytical …, 2016 - Springer
A new method was developed for the determination of four acrylamide compounds (acrylamide, methacrylamide, N-methylol acrylamide, N-(Methoxymethyl)methacrylamide) in food …
Number of citations: 10 link.springer.com
Z Cheng, Z Zou, X Tang, M Chen, H Liu… - 2018 8th …, 2018 - atlantis-press.com
A method based on gas chromatography-mass spectrometry (GC/MS) was developed and validated for qualitative determination of five amides in food contact materials. The five …
Number of citations: 0 www.atlantis-press.com
M Kamel, A Hebeish, M Allam… - Journal of Applied …, 1973 - Wiley Online Library
… On the other hand, the greatly inferior reactivity of N-methoxymethylmethacrylamide could be attributed to the presence of the methyl group at the a-carbon atom. This seems to cause …
Number of citations: 24 onlinelibrary.wiley.com
RG Davidson - Journal of Applied Polymer Science, 1987 - Wiley Online Library
The linear temperature programmed pyrolysis of some commercial crosslinked poly(methyl methacrylate) copolymers has been examined by the technique of pyrolysis‐evolved gas‐…
Number of citations: 5 onlinelibrary.wiley.com
F Sanda, M Nakamura, T Endo - Journal of Polymer Science …, 1998 - Wiley Online Library
Syntheses and radical polymerizations of methacrylamides having (L)‐leucine and N‐methyl‐(L)‐leucine methyl ester structures in the side chains N‐methacryloyl‐(L)‐leucine methyl …
Number of citations: 29 onlinelibrary.wiley.com
Y Mu, X Wu, D Pei, Z Wu, C Zhang… - … Science & Engineering, 2017 - ACS Publications
Although the role of 3,4-dihydroxyphenyl-L-alanine(DOPA)in mussel foot proteins (mfps) in the realization of underwater bonding has been widely recognized, the role of the polarity of …
Number of citations: 47 pubs.acs.org
FF Shih, SP Rowland - Textile Research Journal, 1981 - journals.sagepub.com
… tion, the NMMA was partially replaced by equimolar amounts of N-methoxymethyl-methacrylamide (MMMA) or methacrylamide (MA). The treated …
Number of citations: 8 journals.sagepub.com
F Sanda, M Nakamura, T Endo, T Takata… - Macromolecules, 1994 - ACS Publications
Revised Manuscript Received October 3, 1994 be determined because of the overlap of thesignals derived from methyl protons in the main chain and those in theleucine side chain. …
Number of citations: 49 pubs.acs.org
Y Yuan, F Chen - Chemical Hazards in Thermally-Processed Foods - Springer
Acrylamide (AA), CH2CHCONH2 (Fig. 3.1), is a low-molecular-weight vinylic compound with a molecular weight of 71.09 g/mol. AA is a chemical monomer that is widely used in …
Number of citations: 2 link.springer.com
YP Gorelov, IV Mekalina, TS Trigub… - Russian Journal of …, 2011 - Springer
Organic glasses for the production of aircraft glazing parts have been designed. Results of chemical modification of transparent acrylic polymers for enhancing the resource of organic …
Number of citations: 1 link.springer.com

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